腺苷-2',3'-O-苯硼酸酯

描述

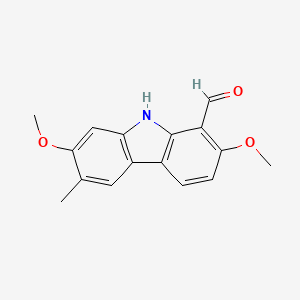

Adenosine-2’,3’-O-phenylboronate is a biomedical molecule that profoundly influences adenosine receptors and nucleotide metabolism . It assumes a pivotal position in precisely directing cellular mechanisms aiding in research of neurotransmission, cardiovascular ailments, and oncology .

Molecular Structure Analysis

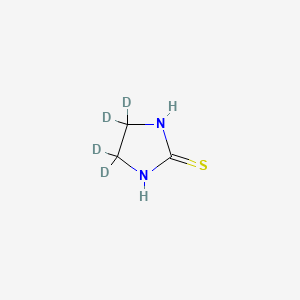

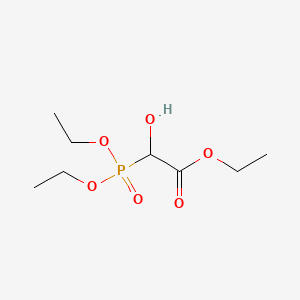

The molecular formula of Adenosine-2’,3’-O-phenylboronate is C16H16BN5O4 . Its molecular weight is 353.1 g/mol . The InChIKey is AUYKHPDTEBVOAG-ZIWBQIBKSA-N .

Chemical Reactions Analysis

Adenosine-2’,3’-O-phenylboronate exhibits binding properties to thermosensitive copolymers, such as a copolymer of N-isopropylacrylamide and 3-(acrylamido)aminophenylboronic acid. This interaction has been quantitatively studied, revealing that at lower temperatures, adenosine binds to the water-soluble copolymer via a Langmuir model.

Physical and Chemical Properties Analysis

Adenosine-2’,3’-O-phenylboronate is a solid substance . It is soluble in Pyridine . It has a melting point of 221-223°C (lit.) .

科学研究应用

与热敏共聚物的结合

腺苷-2',3'-O-苯硼酸酯表现出与热敏共聚物的结合特性,例如与N-异丙基丙烯酰胺和3-(丙烯酰胺基)氨基苯硼酸的共聚物相互作用。这种相互作用已经得到定量研究,揭示了在较低温度下,腺苷通过Langmuir模型与水溶性共聚物结合。结合受到硼酸酯-核苷复合物的电离和苯硼酸基团的反应性的影响。共聚物的相变温度随着可逆结合的腺苷负载而增加,表明腺苷与共聚物的苯硼酸基团之间存在显著的相互作用 (Ivanov, Galaev, & Mattiasson, 2005)。

用于核苷酸富集的磁性滑石

已经开发了功能化的磁性滑石用于捕获和富集核苷酸,包括腺苷,展示了腺苷-2',3'-O-苯硼酸酯在选择性富集应用中的潜力。这种材料将Fe3O4纳米颗粒与滑石结合,导致高捕获能力和对腺苷的显著选择性,甚至在尿液等复杂混合物中 (Cheng et al., 2015)。

腺苷的荧光检测

利用Tween 20稳定的金纳米颗粒与BODIPY偶联的腺苷三磷酸盐组合的系统已经开发用于对腺苷进行敏感和选择性的荧光检测。该系统利用金纳米颗粒的猝灭效率,随着腺苷的存在而增加,展示了一种创新的腺苷检测方法,具有超过1000倍的选择性 (Hung, Shih, & Tseng, 2015)。

作用机制

Target of Action

Adenosine-2’,3’-O-phenylboronate is a biomedical molecule that profoundly influences adenosine receptors and nucleotide metabolism . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as their endogenous ligand .

Mode of Action

The compound acts as a direct agonist at specific cell membrane receptors (A1 & A2) of adenosine . The A1 receptor is coupled to K+ channels by a guanine nucleotide-binding protein in supraventricular tissue . This interaction results in the depression of SA & AV nodal activity and antagonizes cAMP-mediated catecholamine stimulation of ventricular muscle, leading to negative chronotropy and dromotropy .

Pharmacokinetics

It is recommended to store the compound at -20° C . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

未来方向

Adenosine-2’,3’-O-phenylboronate is a product for proteomics research . Its influence on adenosine receptors and nucleotide metabolism makes it a valuable tool in the research of neurotransmission, cardiovascular ailments, and oncology . As our understanding of these fields grows, the use of Adenosine-2’,3’-O-phenylboronate may expand or evolve.

生化分析

Biochemical Properties

Adenosine-2’,3’-O-phenylboronate interacts with various enzymes, proteins, and other biomolecules, influencing biochemical reactions. It has been shown to affect adenosine receptors, which are crucial in regulating numerous physiological processes. The compound’s interaction with these receptors can modulate neurotransmission, cardiovascular functions, and cellular metabolism . Additionally, Adenosine-2’,3’-O-phenylboronate can bind to thermosensitive copolymers, affecting their phase transition temperature and binding properties.

Cellular Effects

Adenosine-2’,3’-O-phenylboronate impacts various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with adenosine receptors can lead to changes in intracellular signaling cascades, affecting processes such as neurotransmission and cardiovascular function . Furthermore, Adenosine-2’,3’-O-phenylboronate has been shown to influence nucleotide metabolism, which is essential for maintaining cellular energy balance and metabolic flux.

Molecular Mechanism

The molecular mechanism of Adenosine-2’,3’-O-phenylboronate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to adenosine receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to the activation or inhibition of various enzymes, affecting cellular processes such as neurotransmission and cardiovascular function . Additionally, Adenosine-2’,3’-O-phenylboronate can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Adenosine-2’,3’-O-phenylboronate can change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that Adenosine-2’,3’-O-phenylboronate is stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of Adenosine-2’,3’-O-phenylboronate vary with different dosages in animal models. At lower doses, the compound can modulate adenosine receptors and nucleotide metabolism without causing significant adverse effects. At higher doses, Adenosine-2’,3’-O-phenylboronate may exhibit toxic or adverse effects, including disruptions in cellular function and metabolic processes. Threshold effects have been observed, indicating that the compound’s impact on cellular function is dose-dependent.

Metabolic Pathways

Adenosine-2’,3’-O-phenylboronate is involved in various metabolic pathways, interacting with enzymes and cofactors essential for nucleotide metabolism. The compound’s influence on adenosine receptors can affect metabolic flux and metabolite levels, impacting cellular energy balance and metabolic processes. Additionally, Adenosine-2’,3’-O-phenylboronate can modulate the activity of enzymes involved in nucleotide synthesis and degradation, further influencing metabolic pathways.

Transport and Distribution

Within cells and tissues, Adenosine-2’,3’-O-phenylboronate is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function . The transport and distribution of Adenosine-2’,3’-O-phenylboronate are crucial for its ability to modulate cellular processes and biochemical reactions .

Subcellular Localization

Adenosine-2’,3’-O-phenylboronate’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its ability to modulate cellular processes .

属性

IUPAC Name |

[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2-phenyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaborol-6-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BN5O4/c18-14-11-15(20-7-19-14)22(8-21-11)16-13-12(10(6-23)24-16)25-17(26-13)9-4-2-1-3-5-9/h1-5,7-8,10,12-13,16,23H,6H2,(H2,18,19,20)/t10-,12?,13+,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYKHPDTEBVOAG-ZIWBQIBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CO)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@@H]2[C@@H](O[C@@H](C2O1)CO)N3C=NC4=C(N=CN=C43)N)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675537 | |

| Record name | [(4R,6R,6aS)-6-(6-Amino-9H-purin-9-yl)-2-phenyltetrahydro-2H-furo[3,4-d][1,3,2]dioxaborol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4710-68-3 | |

| Record name | [(4R,6R,6aS)-6-(6-Amino-9H-purin-9-yl)-2-phenyltetrahydro-2H-furo[3,4-d][1,3,2]dioxaborol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![O-Methyl-O-(N-Butylfluorescein)-O-{3-[6-O-(D,L-1-ethoxyethyl)-1,2:4,5-bis-O-(1-methylethylidene)-D,L-myo-inositol]}phosphate](/img/structure/B562089.png)

![(3aS,7aS)-8-(1-Ethoxyethoxy)-2,2,6,6-tetramethylhexahydro-2H,6H-benzo[1,2-d:4,5-d']bis[1,3]dioxol-4-ol](/img/structure/B562092.png)

![3-O-[(tert-Butyldiphenylsilyl]-6-O-(D,L-1-Ethoxyethyl)-1,2:4,5-bis-O-(1-methylethylidene)-D,L-myo-in](/img/structure/B562093.png)